molecular formula C10H15NO2 B1530807 [3-(Dimethoxymethyl)benzyl]amine CAS No. 124283-46-1

[3-(Dimethoxymethyl)benzyl]amine

Cat. No. B1530807
M. Wt: 181.23 g/mol
InChI Key: DTAAATXSAJQACD-UHFFFAOYSA-N
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Description

“[3-(Dimethoxymethyl)benzyl]amine” is a type of amine, which is an organic compound. Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary . They have a nitrogen atom with a lone pair of electrons and can accept a proton from water to form substituted ammonium ions .


Synthesis Analysis

Amines can be synthesized through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide formed (i.e., the Gabriel synthesis) is also a method for synthesizing amines .


Chemical Reactions Analysis

Amines, including “[3-(Dimethoxymethyl)benzyl]amine”, can undergo several types of reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that converts amines into alkenes .

Scientific Research Applications

Carcinogenicity Studies

  • Azo colorants, which may structurally resemble or utilize functionalities akin to "[3-(Dimethoxymethyl)benzyl]amine," have been extensively studied for their carcinogenic potential. Research focusing on the solubility and bioavailability of azo colorants based on compounds like benzidine and 3,3'-dimethoxybenzidine has shown a correlation between the azo reduction of these dyes and bladder cancer in humans. However, insoluble azo pigments, which are structurally related to these compounds, have not shown a carcinogenic effect in long-term animal studies due to their low bioavailability (Golka, Kopps, & Myślak, 2004).

Photoinitiation and Polymerization

  • Research into amine- and phosphine-ligand-containing borane complexes as coinitiators for acrylate photopolymerization has revealed that these complexes, potentially involving functionalities similar to "[3-(Dimethoxymethyl)benzyl]amine," offer a means to reduce the oxygen inhibition in photopolymerization processes. This application is crucial in developing high-performance photopolymers and coatings (Lalevée, Tehfe, Allonas, & Fouassier, 2008).

Synthesis and Modification of Organic Compounds

  • The synthesis and modification of organic compounds, including the creation of amides from carboxylic acids and amines, is a fundamental application area for compounds with amine functionalities. Research demonstrates the effectiveness of using specific reagents for direct amidation processes, which could be applicable to the manipulation or synthesis of compounds structurally related to "[3-(Dimethoxymethyl)benzyl]amine" (Lanigan, Starkov, & Sheppard, 2013).

Electrophilicity and Nucleophilicity in Organic Reactions

  • Understanding the electrophilicity and nucleophilicity relations in organic reactions is crucial for the development of new synthetic methodologies. Studies using phenyl cations as probes have explored these relations, which are relevant to the reactivity and potential applications of compounds like "[3-(Dimethoxymethyl)benzyl]amine" in synthetic chemistry (Dichiarante, Fagnoni, & Albini, 2008).

Safety And Hazards

The safety data sheet for a similar compound, benzylamine, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

[3-(dimethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAAATXSAJQACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287156
Record name 3-(Dimethoxymethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethoxymethyl)benzyl]amine

CAS RN

124283-46-1
Record name 3-(Dimethoxymethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124283-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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